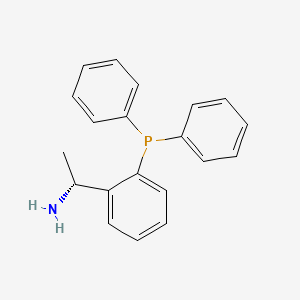

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine

Description

Properties

IUPAC Name |

(1R)-1-(2-diphenylphosphanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20NP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,21H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFJIPHGQGHIMM-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10855644 | |

| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192057-60-6 | |

| Record name | (1R)-1-[2-(Diphenylphosphanyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10855644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 192057-60-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by functionalizing a chiral 1-phenylethanamine scaffold with a diphenylphosphino substituent at the ortho position of the phenyl ring. The synthetic routes involve:

- Introduction of phosphorus-containing groups via nucleophilic substitution or lithiation-phosphination sequences.

- Use of protecting groups or salt forms (e.g., hydrochloride) to manage amine reactivity.

- Control of stereochemistry by starting from enantiomerically pure precursors.

Lithiation-Phosphination Route

A common method involves directed ortho-lithiation of the chiral amine derivative followed by reaction with chlorodiphenylphosphine:

- The starting material, often the hydrochloride salt of (R)-1-phenylethanamine, is treated with a strong base such as n-butyllithium at low temperature (e.g., 5 °C) in an inert atmosphere.

- The lithiated intermediate is then reacted with chlorodiphenylphosphine to install the diphenylphosphino group ortho to the aminoethyl substituent.

- The reaction is typically conducted in dry tetrahydrofuran (THF) under argon to avoid moisture and oxygen sensitivity.

- The product is isolated after aqueous workup and purification, often by recrystallization.

This method was outlined in experimental procedures where 1.HCl (the amine hydrochloride) was lithiated with n-butyllithium and then reacted with electrophilic phosphorus reagents to yield phosphine-functionalized amines.

Radical Addition of Diphenylphosphino Groups via Photocatalysis

Recent advances have demonstrated a radical-based synthetic approach:

- Diphenylphosphine derivatives such as diphenylphosphine oxide or diphenylphosphine chloride are used as phosphorus sources.

- Under photocatalytic conditions with visible light (e.g., blue LED irradiation at 440 nm) and a suitable photocatalyst (e.g., Ir(ppy)3), homolytic cleavage of the P–P bond in diphosphines generates phosphinyl radicals.

- These radicals add across ethylene or other alkenes to form the diphosphinoalkyl intermediates.

- Subsequent transformations yield the desired (R)-1-(2-(diphenylphosphino)phenyl)ethanamine derivatives.

- This method allows for synthesis under milder conditions and can be performed without stringent air-free techniques when starting from air-stable phosphine oxides and using bases such as DBU.

This approach was supported by theoretical calculations showing the homolytic cleavage of diphosphine bonds and experimental validation of the radical addition to ethylene, producing diphosphinoethane derivatives in good yields (up to 82% after protection).

Phosphine Installation via Electrophilic Substitution and Amide Formation

Another method involves:

- Preparation of intermediates such as o-sulfobenzoic anhydride derivatives or trimellitic anhydride acid chlorides.

- Reaction of these intermediates with the amine hydrochloride salt in the presence of bases like triethylamine in dry solvents (THF, dichloromethane).

- Formation of amide or anhydride linkages followed by reduction or substitution to introduce the diphenylphosphino group.

- These steps are carefully controlled at low temperatures and under inert atmosphere to maintain purity and stereochemistry.

These procedures are detailed in experimental protocols for functional chelating diphosphines, where multiple-step syntheses involve intermediate amides and anhydrides before final phosphine incorporation.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Challenges |

|---|---|---|---|

| Lithiation-Phosphination | n-BuLi, chlorodiphenylphosphine, dry THF, low T | High regioselectivity and stereoretention | Requires strict anhydrous and inert conditions |

| Radical Photocatalytic Addition | Diphenylphosphine oxide/chloride, Ir(ppy)3, blue LED, DBU, ethylene gas | Mild conditions, air-stable reagents possible | Requires photocatalyst and specialized setup |

| Electrophilic Substitution & Amide Formation | o-Sulfobenzoic anhydride, triethylamine, THF/DCM, low temperature | Enables functional group diversity | Multi-step, sensitive intermediates |

Research Findings and Analytical Data

- The lithiation-phosphination route yields the product as fine white needles with melting points around 174.5–175.5 °C, confirming purity.

- ^1H NMR spectra show characteristic multiplets for aromatic and aliphatic protons, consistent with the expected structure.

- Elemental analysis data closely match calculated values for carbon, hydrogen, and nitrogen content, confirming the compound's composition.

- Radical photocatalytic methods yield products in 68–82% isolated yields after protection steps, demonstrating efficiency and scalability.

- The radical mechanism has been supported by density functional theory calculations, indicating feasible energy barriers for homolytic cleavage and radical coupling steps.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Diphenylphosphino)phenyl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.

Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from reactions involving ®-1-(2-(Diphenylphosphino)phenyl)ethanamine include phosphine oxides, reduced amines, and substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Characteristics

Chemical Formula : CHNP

Functional Groups :

- Diphenylphosphino group

- Amine group

The compound's structure allows it to coordinate effectively with transition metals, making it a valuable component in catalytic processes. The phosphorus atom's lone pair donates electron density to the metal center, forming stable complexes essential for catalysis.

Asymmetric Catalysis

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine is primarily used as a ligand in asymmetric catalysis. Its ability to facilitate the formation of chiral products from achiral substrates is crucial for synthesizing pharmaceuticals and other chiral molecules.

Key Reactions Using this compound:

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| Palladium-catalyzed cross-coupling | (R)-1-Diphenylphosphino-phenylethanamine | Chiral biaryl compounds |

| Rhodium-catalyzed hydrogenation | Rh/(R)-L | Chiral alcohols |

| Nickel-catalyzed coupling | Ni/(R)-L | Chiral amines |

These reactions demonstrate the compound's versatility and effectiveness in producing high enantiomeric purity products.

Biological Applications

Research into the biological activity of this compound focuses on its potential as an enzyme mimic and probe for studying protein-ligand interactions. The compound's unique structure enables it to engage in specific interactions with biological targets, which could lead to novel therapeutic applications.

Industrial Applications

In the chemical industry, this compound is employed in the production of fine chemicals and various catalytic processes. Its role as a ligand enhances reaction efficiency and selectivity, making it an essential component in industrial catalysis.

Case Study 1: Palladium-Catalyzed Reactions

In a study investigating palladium-catalyzed reactions, this compound was utilized to synthesize chiral biaryl compounds from aryl halides. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the ligand's effectiveness in asymmetric synthesis.

Case Study 2: Enzyme Mimetic Studies

Another research effort explored the use of this compound as an enzyme mimic. The study demonstrated that the compound could facilitate reactions typically catalyzed by enzymes, providing insights into its potential applications in drug development and biocatalysis.

Mechanism of Action

The mechanism of action of ®-1-(2-(Diphenylphosphino)phenyl)ethanamine involves its coordination with transition metals through the phosphine and amine groups. This coordination facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific catalytic process and the transition metal used.

Comparison with Similar Compounds

(S)-1-(2-(Diphenylphosphino)phenyl)ethanamine

- Structure : Enantiomer of the (R)-form, differing only in the configuration of the chiral center.

- Properties : Same molecular weight (305.35 g/mol) and physical state (white solid) but exhibits opposite enantioselectivity in asymmetric catalysis .

- Applications : Used in synthesizing mirror-image products in chiral reactions. For example, in ruthenium complexes, the (S)-enantiomer induces opposite stereochemical outcomes compared to the (R)-form .

(R)-N,N-Dimethyl-1-(2-(Diphenylphosphino)phenyl)ethanamine (DMDPE)

- Structure : Features N,N-dimethyl substitution on the ethanamine group.

- Properties : Higher steric bulk due to dimethyl groups, reducing coordination flexibility but enhancing thermal stability. Molecular weight: 333.41 g/mol.

- Applications : Demonstrated superior activity in iron-mediated ATRP compared to triphenylphosphine (TPP), enabling better control over polymer molecular weight distributions .

2-(Diphenylphosphino)benzaldehyde (DPPB)

- Structure : Replaces the ethanamine group with an aldehyde functionality.

- Properties : Lacks a chiral center, making it unsuitable for enantioselective catalysis. Molecular weight: 290.30 g/mol.

- Applications: Primarily used in Schiff base formation or as a precursor for synthesizing other phosphine ligands. Less effective in stabilizing metal complexes for ATRP compared to aminophosphines .

Chloro[(R)-BINAP][2-(diphenylphosphino)ethanamine]ruthenium(II) Tetrafluoroborate

- Structure: Incorporates (R)-1-(2-(diphenylphosphino)phenyl)ethanamine alongside a binaphthyl (BINAP) ligand in a ruthenium complex.

- Properties: Enhances catalytic activity in asymmetric hydrogenation due to synergistic effects between the BINAP and aminophosphine ligands.

- Applications : Effective in producing chiral alcohols and amines with high enantiomeric excess (ee) .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Physical State | Air Sensitivity | Key Application |

|---|---|---|---|---|---|

| This compound | 192057-60-6 | 305.35 | White solid | Yes | Asymmetric hydrogenation |

| (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine | 913196-43-7 | 305.35 | White solid | Yes | Mirror-image catalysis |

| DMDPE | Not provided | 333.41 | Not reported | Likely | Iron-mediated ATRP |

| DPPB | Not provided | 290.30 | Not reported | Yes | Schiff base synthesis |

| Ru-BINAP-aminophosphine complex | Not provided | ~800 (estimated) | Solid | Yes | High-ee hydrogenation |

Table 2: Catalytic Performance in Selected Reactions

Research Findings and Trends

- Stereochemical Impact: The (R)-configuration in aminophosphines is critical for achieving high enantioselectivity in hydrogenation, whereas the (S)-enantiomer is reserved for synthesizing opposite enantiomers .

- Substituent Effects : N,N-Dimethyl substitution (as in DMDPE) enhances ligand stability but may reduce metal-ligand exchange rates in ATRP compared to the primary amine variant .

- Synergistic Ligand Design: Combining this compound with BINAP in ruthenium complexes leverages both steric and electronic effects for superior catalytic performance .

Biological Activity

(R)-1-(2-(Diphenylphosphino)phenyl)ethanamine, a chiral compound with the formula CHN P, is primarily recognized for its role as a ligand in transition metal catalysis. Its unique structure, featuring a diphenylphosphino group attached to a phenyl ring, endows it with significant biological and chemical properties. This article explores its biological activity, focusing on its mechanisms of action, applications in asymmetric synthesis, and interactions with various biological targets.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : CHN P

- Functional Groups :

- Diphenylphosphino group

- Amine group

These features allow it to participate in diverse chemical reactions, particularly in catalysis.

This compound functions primarily as a ligand that coordinates with transition metals. The phosphorus atom's lone pair donates electron density to the metal center, leading to the formation of stable complexes that are crucial for catalytic processes. The amine group can also engage in hydrogen bonding or interact with Lewis acidic sites, enhancing the selectivity and activity of the catalysts involved.

Asymmetric Catalysis

One of the most significant applications of this compound is in asymmetric synthesis. It has been employed in palladium-catalyzed reactions to produce chiral products from achiral substrates. This capability is essential for synthesizing pharmaceuticals and other chiral molecules. The following table summarizes some key reactions where this compound has been utilized:

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| Palladium-catalyzed cross-coupling | (R)-1-Diphenylphosphino-phenylethanamine | Chiral biaryl compounds |

| Rhodium-catalyzed hydrogenation | Rh/(R)-L | Chiral alcohols |

| Nickel-catalyzed coupling | Ni/(R)-L | Chiral amines |

Interaction Studies

Research has demonstrated that this compound forms stable complexes with various transition metals, influencing their reactivity and selectivity in catalytic processes. Studies typically focus on the kinetics and thermodynamics of these interactions, providing insights into optimizing catalytic systems .

Case Studies

Several studies have highlighted the biological relevance of this compound:

-

Catalytic Activity in Drug Synthesis :

A study demonstrated that using this ligand in palladium-catalyzed reactions resulted in high enantioselectivity for the target chiral products, showcasing its potential utility in pharmaceutical applications . -

Metal Complex Formation :

Research investigating the coordination of this compound with platinum complexes revealed enhanced catalytic properties compared to non-chiral ligands, emphasizing its role in improving reaction efficiency . -

Pharmacological Potential :

While primarily known for its catalytic applications, there is emerging interest in exploring its pharmacological properties, including potential anti-inflammatory and anticancer activities due to its structural characteristics that may interact with biological pathways.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, consider the following comparison:

| Compound Name | Notable Features |

|---|---|

| (S)-1-(2-(Diphenylphosphino)phenyl)ethanamine | Enantiomeric counterpart; different optical activity |

| N,N-bis(2-diphenylphosphinoethyl)-1-phenylethylamine | Contains two diphenylphosphino groups; greater steric hindrance |

| 1,2-bis(diphenylphosphino)-1-phenylethane | Two diphenylphosphino groups on ethane; used in more complex catalytic systems |

The distinct chiral configuration of this compound enhances its effectiveness as a ligand for asymmetric catalysis compared to its counterparts.

Q & A

Q. What are the critical handling and storage protocols for (R)-1-(2-(Diphenylphosphino)phenyl)ethanamine to ensure stability during experiments?

Answer: The compound is air-sensitive and requires storage under inert gas (e.g., argon or nitrogen) at low temperatures (0–6°C) to prevent oxidation and degradation . Handling should occur in a glovebox or using Schlenk techniques. Purity (>97%) and enantiomeric excess (e.g., 99% ee for related analogues) must be verified via chiral HPLC or polarimetry prior to use .

Q. What synthetic routes are commonly employed to prepare this compound, and how is enantiomeric purity maintained?

Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiopure ligands like Josiphos derivatives (e.g., (R)-1-[(SP)-2-diphenylphosphino ferrocenyl]ethyldicyclohexylphosphine) may guide stereoselective formation . Post-synthesis, purification via recrystallization or column chromatography under inert conditions is critical to preserve stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural configuration?

Answer:

- NMR Spectroscopy : P NMR confirms the phosphine group’s integrity (δ ~–10 to –20 ppm for PPh), while H/C NMR identifies the ethanamine backbone .

- X-ray Crystallography : Resolves absolute configuration, especially when coordinated to metals like ruthenium in catalytic complexes .

- Chiral HPLC : Validates enantiomeric excess using chiral stationary phases (e.g., amylose-based columns) .

Advanced Research Questions

Q. How does this compound enhance enantioselectivity in asymmetric hydrogenation reactions?

Answer: The ligand’s chiral ethanamine backbone and diphenylphosphino group create a rigid coordination geometry around transition metals (e.g., ruthenium), directing substrate orientation. For example, in [RuCl(P^N)] complexes (P^N = ligand), the NH group participates in hydrogen bonding with ketone substrates, improving enantiomeric excess (up to 99% ee in acetophenone hydrogenation) . Comparative studies with (S)-enantiomers reveal stark differences in selectivity, emphasizing stereochemical precision .

Q. What strategies mitigate conflicting data on catalytic activity when using this compound in cross-coupling reactions?

Answer: Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Metal Precursors : Activity varies with metal choice (e.g., Ru vs. Pd); pre-catalyst activation (e.g., reduction with H) can resolve inconsistencies .

- Ligand Decomposition : Monitor ligand integrity via P NMR after reactions to rule out oxidation pathways .

Q. How can reaction conditions be optimized for this compound in transfer hydrogenation?

Answer:

- Temperature : Lower temperatures (0–25°C) often improve enantioselectivity but may slow kinetics.

- Additives : Bases like KCO facilitate proton transfer, while chiral modifiers (e.g., camphorsulfonic acid) fine-tune selectivity .

- Substrate Scope : Electron-deficient ketones react faster; steric hindrance in substrates requires ligand tuning (e.g., bulkier phosphine groups) .

Q. What are the limitations of this compound in large-scale catalytic applications, and how can they be addressed?

Answer:

- Air Sensitivity : Limits handling outside inert environments. Solutions include pre-forming stable metal-ligand complexes (e.g., [RuCl(P^N)(arene)]) .

- Cost : High enantiopurity synthesis is resource-intensive. Catalytic asymmetric synthesis or recycling ligand-metal systems improves cost efficiency .

- Substrate Compatibility : Poor activity with bulky substrates may require hybrid ligands (e.g., phosphine-oxazoline systems) .

Comparative and Mechanistic Studies

Q. How does this compound compare to BINAP-based ligands in enantioselective catalysis?

Answer:

- Flexibility : BINAP’s binaphthyl backbone offers rigidity, while the ethanamine group in (R)-1-(2-diphenylphosphinophenyl)ethanamine introduces NH-mediated substrate interactions .

- Activity : Higher turnover numbers (TON) are observed in hydrogenation with Ru-(R)-ligand complexes due to improved substrate-ligand H-bonding .

Q. What mechanistic insights explain contradictory enantioselectivity trends in published studies using this ligand?

Answer: Divergent results often stem from:

- Counterion Effects : BF vs. Cl in metal complexes alter electrophilicity and transition-state stabilization .

- Solvent Polarity : Polar solvents stabilize zwitterionic intermediates, flipping enantioselectivity in some cases .

- Substrate-Ligand Mismatch : Steric/electronic incompatibility requires empirical screening (e.g., Hammett plots for electronic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.